Cas no 67810-07-5 (Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester)
Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester
- 67810-07-5
- EN300-704306
- ethyl 2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetate
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- Inchi: 1S/C14H26O3/c1-6-17-11(15)7-14(16)9-12(2,3)8-13(4,5)10-14/h16H,6-10H2,1-5H3
- InChI Key: QBJLVFAQMNZCJQ-UHFFFAOYSA-N
- SMILES: OC1(CC(=O)OCC)CC(C)(C)CC(C)(C)C1
Computed Properties
- Exact Mass: 242.18819469Da
- Monoisotopic Mass: 242.18819469Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.5Ų
Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704306-1.0g |
ethyl 2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetate |
67810-07-5 | 1g |
$0.0 | 2023-06-06 |
Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester
Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester (CAS No. 67810-07-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester, identified by its CAS number 67810-07-5, represents a fascinating molecule with significant implications in the realms of chemical synthesis and pharmaceutical innovation. This compound, characterized by its unique structural features—specifically the presence of a hydroxy group and multiple methyl substituents on a cyclohexane ring—has garnered attention for its potential applications in drug development and material science.
At the heart of this compound's utility lies its complex stereochemistry. The tetramethyl substitution pattern on the cyclohexane ring not only imparts stability but also influences its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. The ethyl ester functionality further enhances its versatility, allowing for easy modification and incorporation into larger molecular frameworks.
In recent years, there has been growing interest in the pharmacological properties of derivatives of this compound. Researchers have been exploring its potential as a precursor or analog in the synthesis of bioactive molecules. For instance, studies have suggested that modifications of the hydroxy group could lead to novel compounds with anti-inflammatory or antimicrobial properties. This aligns with the broader trend in pharmaceutical research toward identifying and developing new therapeutic agents based on natural product-inspired scaffolds.
The synthesis of Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes. These improvements are crucial for ensuring that researchers have access to sufficient quantities of the compound for both laboratory studies and potential clinical trials. Techniques such as catalytic hydrogenation and asymmetric synthesis have been particularly useful in achieving high yields and purity levels.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Its rigid cyclohexane core provides a stable scaffold that can be functionalized in numerous ways. This flexibility has allowed chemists to design molecules with specific biological activities by appending various groups to the core structure. Such an approach is particularly valuable in drug discovery efforts aimed at targeting specific disease pathways.
Furthermore, the compound's unique chemical properties make it an attractive candidate for material science applications. For example, it has been investigated as a precursor for polymers with enhanced mechanical strength or thermal stability. These materials could find use in industries ranging from aerospace to automotive manufacturing, where high-performance components are essential.
The growing body of research on this compound underscores its importance as a versatile chemical entity. As synthetic chemistry continues to evolve, new methods for modifying and utilizing this molecule will undoubtedly emerge. This will further expand its applications across multiple disciplines, reinforcing its status as a key player in modern chemical and pharmaceutical research.
In conclusion, Cyclohexaneacetic acid, 1-hydroxy-3,3,5,5-tetramethyl-, ethyl ester (CAS No. 67810-07-5) is a compound with multifaceted potential. Its unique structural features and functional groups make it invaluable for both synthetic chemistry and pharmaceutical development. As research progresses, we can expect to see even more innovative applications emerge from this remarkable molecule.
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